Technical Whitepaper: 1-Chloro-2,4-difluoro-3-iodobenzene
Technical Whitepaper: 1-Chloro-2,4-difluoro-3-iodobenzene
This is a comprehensive technical guide for 1-Chloro-2,4-difluoro-3-iodobenzene , structured for researchers and drug development professionals.
Core Identity & Physicochemical Characterization
Executive Summary
1-Chloro-2,4-difluoro-3-iodobenzene (CAS 1208078-26-5 ) is a highly specialized poly-halogenated benzene derivative.[1][2] It serves as a critical "linchpin" scaffold in the synthesis of Frustrated Lewis Pairs (FLPs) and fluorinated pharmaceutical intermediates . Its unique substitution pattern—featuring an iodine atom flanked by two fluorine atoms—activates the iodine for selective cross-coupling (Suzuki-Miyaura, Sonogashira) while preserving the chloro- and fluoro- substituents for subsequent functionalization. This guide details its physical properties, validated synthesis protocols, and handling requirements.
Chemical Identity & Structural Analysis[1][3]
| Attribute | Specification |
| IUPAC Name | 1-Chloro-2,4-difluoro-3-iodobenzene |
| CAS Registry Number | 1208078-26-5 |
| Molecular Formula | C₆H₂ClF₂I |
| Molecular Weight | 274.43 g/mol |
| SMILES | Fc1c(I)c(F)cc(Cl)c1 |
| InChI Key | Unique identifier required for database alignment (e.g., derived from structure) |
| Structural Features | Steric Crowding: The iodine at C3 is "sandwiched" between two fluorine atoms (C2, C4), creating significant steric strain that influences catalyst approach vectors.Electronic Effect: The C3 position is highly electron-deficient due to the inductive withdrawal of the adjacent fluorines, making the C-I bond highly reactive toward oxidative addition.[3][4][5][6][7][8] |
Physical & Thermodynamic Properties[10][11]
Note: As a specialized intermediate often synthesized in situ or on small scale, experimental bulk properties are rarely indexed in standard public databases. The values below represent a synthesis of calculated data and experimental observations from analogous poly-halogenated arenes.
Quantitative Data Table
| Property | Value / Range | Source / Method |
| Physical State (25°C) | Solid (Low-melting) or Viscous Oil | Observed in analogues (e.g., 1-bromo-2,4-difluoro-3-iodobenzene is a solid). |
| Melting Point | 45 – 55 °C (Predicted) | Estimate based on symmetry and halogen weight relative to 1-chloro-2,4-difluorobenzene. |
| Boiling Point | 235 – 245 °C (at 760 mmHg) | Calculated based on group contribution methods (approx. +80°C vs. non-iodo precursor). |
| Density | 2.05 ± 0.05 g/cm³ | High density due to Iodine (I) and Chlorine (Cl) mass. |
| Solubility | Soluble in CH₂Cl₂, THF, Et₂O, Toluene. | Lipophilic; insoluble in water.[9] |
| Flash Point | >110 °C | Predicted (Non-volatile solid/oil). |
| Refractive Index | 1.59 – 1.61 | Estimated for liquid phase (supercooled). |
Spectral Characterization (Validation)
To validate the identity of synthesized material, compare against these expected NMR signals:
-
¹⁹F NMR: Two distinct signals. The fluorine at C2 and C4 will show strong coupling to each other and the aromatic protons. Expect chemical shifts around -100 to -120 ppm (relative to CFCl₃).
-
¹H NMR: Two aromatic protons (H5 and H6) showing characteristic ortho-coupling (~8-9 Hz) and meta-coupling to fluorine.
Synthetic Utility & Reactivity Profile[13]
The primary value of 1-Chloro-2,4-difluoro-3-iodobenzene lies in its chemoselectivity . The three halogen types (F, Cl, I) allow for sequential, orthogonal functionalization.
Reactivity Hierarchy (Chemo-Selectivity)
-
Site A (C-I): Most reactive. Undergoes rapid Lithium-Halogen exchange (at -78°C) or Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at room temperature.
-
Site B (C-Cl): Moderately reactive. Requires elevated temperatures or specialized ligands (e.g., Buchwald phosphines) for oxidative addition.
-
Site C (C-F): Least reactive toward metals, but susceptible to S_NAr (Nucleophilic Aromatic Substitution) if the ring is sufficiently electron-poor.
Visualization: Reactivity Workflow
Experimental Protocol: Synthesis & Preparation
Objective: Synthesis of 1-Chloro-2,4-difluoro-3-iodobenzene via Directed Ortho-Lithiation (DoM). Reference: Adapted from Synthesis2018 , 50, 1783–1795 (Fasano & Ingleson) and analogous procedures for triarylborane precursors [1, 2].[10]
Reagents
-
Substrate: 1-Chloro-2,4-difluorobenzene (CAS 1435-44-5)[4]
-
Base: Lithium Diisopropylamide (LDA) (2.0 M in THF/Heptane/Ethylbenzene)
-
Quench: Iodine (I₂), resublimed
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL Schlenk flask under Argon atmosphere. Add 1-Chloro-2,4-difluorobenzene (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure thermal equilibrium (hold for 15 min).
-
Lithiation: Dropwise add LDA (1.1 eq) over 20 minutes. The solution may turn pale yellow.
-
Incubation: Stir at -78 °C for 1 hour to ensure complete deprotonation.
-
Iodination: Dissolve Iodine (1.2 eq) in a minimal amount of THF and add dropwise to the lithiated species at -78 °C.
-
Warming: Allow the mixture to warm slowly to room temperature over 2 hours. The color will transition from dark purple (excess I₂) to a lighter hue.
-
Quench & Workup: Quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (solution turns clear/yellow). Extract with Diethyl Ether or Ethyl Acetate (3x).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes) or recrystallization (if solid) to obtain the title compound.
Synthesis Workflow Diagram
Handling, Stability & Safety (SDS Summary)
Hazard Classification:
-
Skin/Eye Irritant: Category 2 (H315, H319).
-
Respiratory STOT: Category 3 (H335).[12]
Storage Protocols:
-
Light Sensitive: The C-I bond is photolabile. Store in amber vials wrapped in foil.
-
Temperature: Refrigerate (2–8 °C ) to prevent slow decomposition or discoloration (iodine liberation).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture uptake, although the compound is relatively stable to brief air exposure.
References
-
Fasano, V.; Ingleson, M. J. "Main Group Complexes in Organic Synthesis." Synthesis2018 , 50, 1783–1795.[5][10][13]
- Primary source for the synthesis and application of poly-halogen
-
Hoshimoto, Y.; Ogoshi, S. "Main group catalysis for H2 purification based on liquid organic hydrogen carriers." Science Advances2022 , 8, eadd0322.
- Cites the preparation of 1-chloro-2,4-difluoro-3-iodobenzene (Compound 50) following the reported procedures.
-
PubChem Database. "1-Chloro-2,4-difluoro-3-iodobenzene (CAS 1208078-26-5)."
-
Source for identifier verification and predicted physicochemical data.[4]
-
Sources
- 1. 1-Chloro-2-iodobenzene | CAS#:615-41-8 | Chemsrc [chemsrc.com]
- 2. 127654-70-0|1-Chloro-3-fluoro-2-iodobenzene|BLD Pharm [bldpharm.com]
- 3. WO2024257012A1 - 3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octane derivatives as smarca2 degrading protacs for the treatment of cancer - Google Patents [patents.google.com]
- 4. 1-CHLORO-2,4-DIFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. WO2017074832A1 - FACTOR XIa INHIBITORS - Google Patents [patents.google.com]
- 7. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 8. 1-BROMO-3-CHLORO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 9. China Octadecanamide CAS 124-26-5 factory and manufacturers | Unilong [unilongmaterial.com]
- 10. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. 4-Fluoroiodobenzene 99 352-34-1 [sigmaaldrich.com]
- 13. Main group catalysis for H2 purification based on liquid organic hydrogen carriers - PMC [pmc.ncbi.nlm.nih.gov]
